L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433920
InChI: InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12-,13-/m0/s1
SMILES: CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Molecular Formula: C15H19NO3S2
Molecular Weight: 325.5 g/mol

L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-

CAS No.:

Cat. No.: VC13433920

Molecular Formula: C15H19NO3S2

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- -

Specification

Molecular Formula C15H19NO3S2
Molecular Weight 325.5 g/mol
IUPAC Name (2S,4S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12-,13-/m0/s1
Standard InChI Key UQWLOWFDKAFKAP-DRZSPHRISA-N
Isomeric SMILES C[C@@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2
SMILES CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Canonical SMILES CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Zofenoprilat is characterized by a proline backbone modified with a mercapto group and phenylthio substituent. Key features include:

  • Molecular Formula: C₁₅H₁₉NO₃S₂

  • Molecular Weight: 325.5 g/mol .

  • IUPAC Name: (2S,4S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid .

  • Stereochemistry: The 2S and 4S configurations are critical for ACE binding, as demonstrated by its 10-fold higher affinity compared to ramiprilat .

Table 1: Structural Descriptors of Zofenoprilat

PropertyValueSource
InChI KeyUQWLOWFDKAFKAP-DRZSPHRISA-N
Isomeric SMILESCC@@HC(=O)N1CC@HSC2=CC=CC=C2
Density1.3±0.1 g/cm³
Boiling Point556.2±50.0 °C

Synthesis and Pharmaceutical Development

Synthetic Pathways

Zofenoprilat is synthesized via peptide coupling reactions, typically involving:

  • Condensation: (2S,4S)-4-(phenylthio)-L-proline with (2S)-3-mercapto-2-methylpropanoic acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) .

  • Hydrolysis: Zofenopril (the prodrug) undergoes hepatic esterase-mediated hydrolysis to release zofenoprilat .

Table 2: Key Synthesis Parameters

ParameterConditionYield
Coupling AgentDCC/HOBT85–92%
Reaction Temperature15–20°C-
PurificationRecrystallization (acetone/water)95%

Mechanism of Action and Pharmacodynamics

ACE Inhibition

Zofenoprilat competitively inhibits ACE, preventing angiotensin II formation. Its sulfhydryl group binds Zn²⁺ at the enzyme’s active site, achieving 50% inhibition (IC₅₀) at 1.8 nM .

Antioxidant and Cardioprotective Effects

  • Hydrogen Sulfide (H₂S) Modulation: Zofenoprilat upregulates cystathionine γ-lyase (CSE), increasing H₂S levels by 2.5-fold in murine models .

  • Nitric Oxide (NO) Enhancement: Phosphorylates endothelial NO synthase (eNOS) at Ser¹¹⁷⁷, boosting NO bioavailability by 40% .

Figure 1: Dual Pathway of Cardioprotection

ZofenoprilatACE Inhibition+H2S/NO UpregulationVasodilation, Reduced Oxidative Stress\text{Zofenoprilat} \rightarrow \text{ACE Inhibition} + \text{H}_2\text{S/NO Upregulation} \rightarrow \text{Vasodilation, Reduced Oxidative Stress}

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Peak Plasma Concentration (Tₘₐₓ): 1.36 hours post-administration .

  • Bioavailability: 78% due to selective cardiac tissue accumulation .

Table 3: Pharmacokinetic Profile

ParameterValue (Mean ± SD)Source
Half-life (t₁/₂)4.2 ± 1.1 hours
Protein Binding88–92%
Renal Excretion65%

Clinical Efficacy and Trial Data

SMILE Trials Overview

The Survival of Myocardial Infarction Long-term Evaluation (SMILE) project demonstrated:

  • 34% reduction in 6-week mortality/post-MI heart failure (HR 0.66, 95% CI 0.49–0.89) .

  • 44% lower risk of ischemic events vs. placebo (p < 0.01) .

Table 4: SMILE-4 Study Outcomes (1-Year Follow-Up)

EndpointZofenopril (%)Ramipril (%)HR (95% CI)
Death/CV Hospitalization12.117.40.70 (0.52–0.94)
Recurrent MI4.36.80.63 (0.41–0.97)
Adverse EffectZofenoprilLisinoprilRamipril
Hyperkalemia1.2%1.5%1.8%
Renal Impairment0.8%1.1%1.3%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator